Methyl 4-(ethoxymethyl)benzoate
Overview
Description
“Methyl 4-(ethoxymethyl)benzoate” is a chemical compound with the CAS Number: 886531-74-4 . It has a molecular weight of 194.23 . The compound is in liquid form .
Synthesis Analysis
The synthesis of “Methyl 4-(ethoxymethyl)benzoate” has been described in a paper . The compound is synthesized from “Methyl 4-(Bromomethyl) benzoate” and ethyl alcohol using FeSO4 as a recoverable and reusable mediator . This method is considered efficient and environmentally friendly .
Molecular Structure Analysis
The InChI code for “Methyl 4-(ethoxymethyl)benzoate” is 1S/C11H14O3/c1-3-14-8-9-4-6-10 (7-5-9)11 (12)13-2/h4-7H,3,8H2,1-2H3
.
Chemical Reactions Analysis
The synthesis of “Methyl 4-(ethoxymethyl)benzoate” involves a reaction between “Methyl 4-(Bromomethyl) benzoate” and ethyl alcohol . The reaction is mediated by FeSO4 .
Physical And Chemical Properties Analysis
“Methyl 4-(ethoxymethyl)benzoate” is a liquid . Its molecular weight is 194.23 .
Scientific Research Applications
Photopolymerization in Coatings and Films Methyl 4-(ethoxymethyl)benzoate is utilized in the field of photopolymerization. Studies have shown that certain benzoate ester derivatives, including variations of methyl 4-(ethoxymethyl)benzoate, exhibit rapid photopolymerization, making them suitable for use in thin film and coating applications. These derivatives display faster polymerization compared to traditional monomers like MMA, and they offer a range of physical properties due to their linear structures, which differ from the highly crosslinked structures of multifunctional systems. This property is particularly beneficial for applications that require rapid cure rates and specific mechanical properties in coatings and films (Avci, Mathias, & Thigpen, 1996).
Synthesis of Bioactive Compounds Methyl 4-(ethoxymethyl)benzoate and its derivatives have been explored for their potential in synthesizing bioactive compounds. For instance, certain derivatives have been shown to act as novel anti-juvenile hormone agents, influencing the metamorphosis process in insect larvae. This application is significant in developing substances for pest control or studying insect physiology (Ishiguro et al., 2003).
Liquid Crystal Technology Some derivatives of methyl 4-(ethoxymethyl)benzoate have been studied for their mesomorphic behavior, which is crucial in the field of liquid crystal technology. These compounds can form nematic or smectic phases, making them suitable for applications in displays and other optical devices. The specific properties and phase transitions of these compounds are influenced by the structure and length of their alkoxy chains, offering a range of possibilities for tailoring materials for specific applications in liquid crystal technology (Kuboshita, Matsunaga, & Matsuzaki, 1991).
Photophysical Properties for Luminescence Applications Research has been conducted on the photophysical properties of certain methyl 4-(ethoxymethyl)benzoate derivatives, particularly in the context of luminescence. These studies provide insights into the potential use of these compounds in creating materials with specific luminescent properties, which can be applied in fields such as optical sensors, imaging technologies, and lighting (Kim et al., 2021).
Nonlinear Optical (NLO) Material Research Derivatives of methyl 4-(ethoxymethyl)benzoate have been investigated for their nonlinear optical (NLO) properties. These studies use theoretical methods like density functional theory to predict the NLO behavior of these compounds, which is crucial for applications in optical communication technologies, laser systems, and photonic devices. The research indicates that these compounds could be promising candidates for NLO materials, exhibiting significant hyperpolarizabilities compared to standard NLO molecules (Kiven et al., 2023).
properties
IUPAC Name |
methyl 4-(ethoxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-8-9-4-6-10(7-5-9)11(12)13-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVXHGXTIDKNMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(ethoxymethyl)benzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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